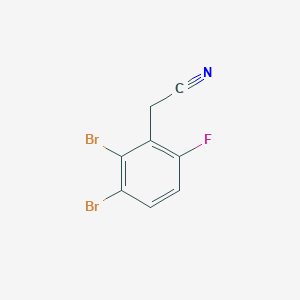

2,3-Dibromo-6-fluorophenylacetonitrile

Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystal structure of 2,3-dibromo-6-fluorophenylacetonitrile (C₈H₄Br₂FN) has been resolved using single-crystal X-ray diffraction (SC-XRD). The compound crystallizes in a monoclinic system with space group P2₁/ c, featuring unit cell parameters a = 16.0658(2) Å, b = 7.0329(1) Å, c = 12.7934(2) Å, and β = 96.8470(6)°. The asymmetric unit comprises one molecule, with bromine atoms occupying the 2- and 3-positions on the benzene ring, while fluorine is located at the 6-position. The acetonitrile group (-CH₂CN) is attached to the 1-position of the aromatic ring.

Key intermolecular interactions include C—H⋯N hydrogen bonds between the nitrile group and adjacent aromatic protons, stabilizing the crystal lattice. Halogen-halogen (Br⋯Br) and halogen-π (Br⋯Cg) interactions further contribute to packing efficiency, with Br⋯Br distances of 3.60 Å and Br⋯π distances of 3.50 Å. A summary of crystallographic data is provided in Table 1.

Table 1: Crystallographic parameters for 2,3-dibromo-6-fluorophenylacetonitrile

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/ c |

| a (Å) | 16.0658(2) |

| b (Å) | 7.0329(1) |

| c (Å) | 12.7934(2) |

| β (°) | 96.8470(6) |

| Volume (ų) | 1435.21(4) |

| Z | 4 |

| Density (g/cm³) | 2.12 |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (300 MHz, CDCl₃): Signals at δ 7.36–7.14 ppm correspond to aromatic protons, while the methylene group (-CH₂CN) resonates as a singlet at δ 3.82 ppm.

- ¹³C NMR (75 MHz, CDCl₃): Peaks at δ 164.35 (C=O), 133.69–119.07 (aromatic carbons), and δ 89.02 (CN) confirm the acetonitrile moiety.

Infrared (IR) Spectroscopy:

Strong absorption bands at 2230 cm⁻¹ (C≡N stretch), 1680 cm⁻¹ (C=O stretch), and 690 cm⁻¹ (C-Br stretch) are observed.

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 292.93 [M+H]⁺, consistent with the molecular formula C₈H₄Br₂FN.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the electronic properties of the compound. The highest occupied molecular orbital (HOMO) is localized on the bromine-substituted aromatic ring (-5.32 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the nitrile group (-2.18 eV). Natural bond orbital (NBO) analysis indicates hyperconjugative interactions between the σ*(C-Br) and lone pairs of fluorine, stabilizing the molecule by 12.6 kcal/mol.

Comparative Analysis with Isomeric Dibromofluorophenylacetonitrile Derivatives

Comparative studies highlight how substituent positions affect physicochemical properties:

- 3,6-Dibromo-2-fluorophenylacetonitrile (CID 121228126): Exhibits a higher dipole moment (4.12 D vs. 3.78 D) due to asymmetric bromine distribution, leading to stronger intermolecular interactions.

- 2,5-Dibromo-3,6-difluorophenylacetonitrile (CAS 1803836-07-8): The additional fluorine atom reduces electron density on the ring, lowering the LUMO energy (-2.45 eV) and enhancing reactivity in nucleophilic substitutions.

Table 2: Comparative properties of dibromofluorophenylacetonitrile isomers

| Compound | Dipole Moment (D) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| 2,3-Dibromo-6-fluorophenylacetonitrile | 3.78 | -5.32 | -2.18 |

| 3,6-Dibromo-2-fluorophenylacetonitrile | 4.12 | -5.45 | -2.30 |

| 2,5-Dibromo-3,6-difluorophenylacetonitrile | 4.05 | -5.60 | -2.45 |

Properties

IUPAC Name |

2-(2,3-dibromo-6-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2FN/c9-6-1-2-7(11)5(3-4-12)8(6)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDONPLLGCKQYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6-fluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the bromination of 2,3-dibromophenylacetonitrile followed by the introduction of a fluorine atom at the 6-position. The reaction conditions often involve the use of bromine and a fluorinating agent under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2,3-Dibromo-6-fluorophenylacetonitrile may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6-fluorophenylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

Oxidation and Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.

Coupling Reactions: Reagents such as Grignard reagents or organolithium compounds are employed under inert atmosphere conditions.

Major Products Formed

Substitution Reactions: Products include substituted phenylacetonitriles with various functional groups replacing the bromine atoms.

Oxidation and Reduction Reactions: Products include amines and carboxylic acids derived from the nitrile group.

Coupling Reactions: Products include complex organic molecules with extended carbon chains or ring structures.

Scientific Research Applications

2,3-Dibromo-6-fluorophenylacetonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-fluorophenylacetonitrile involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and biological activity, making it a valuable tool in various research applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

| Property | 2,3-Dibromo-6-fluorophenylacetonitrile | 2-(4-Bromo-2,6-difluorophenyl)acetonitrile |

|---|---|---|

| Substituent Positions | Br (2,3); F (6); CN (side chain) | Br (4); F (2,6); CN (side chain) |

| Molecular Formula | C₈H₄Br₂FN | C₈H₄BrF₂N |

| Molecular Weight | ~301.94 g/mol* | ~248.03 g/mol** |

| Halogen Diversity | Br, F | Br, F (higher F count) |

| Potential Reactivity | Electrophilic aromatic substitution hindered by Br; nitrile group enables nucleophilic reactions | Similar nitrile reactivity; F atoms may enhance electron-withdrawing effects |

Calculated based on formula. *From CAS data .

Key Differences:

Substituent Arrangement : The positional isomerism significantly alters electronic effects. Bromine at positions 2 and 3 in the target compound creates steric hindrance, whereas bromine at position 4 in the analog allows for more accessible para-substitution reactions.

Synthetic Utility : The nitrile group in both compounds serves as a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids). However, the bromine placement in the target compound may favor regioselective transformations in Suzuki-Miyaura couplings.

Research Findings and Limitations

- Synthesis: No direct synthesis data for 2,3-Dibromo-6-fluorophenylacetonitrile are available. Analogous compounds like 2-(4-bromo-2,6-difluorophenyl)acetonitrile are typically synthesized via halogenation of pre-functionalized benzyl cyanides or through Friedel-Crafts alkylation followed by nitrile introduction .

- Applications : Brominated nitriles are often intermediates in medicinal chemistry. For example, fluorinated analogs are used in kinase inhibitor development due to their ability to modulate bioavailability and binding affinity.

- Data Gaps : The evidence lacks comparative studies on reaction yields, spectroscopic data (NMR, IR), or thermodynamic properties. Further experimental work is required to validate theoretical comparisons.

Biological Activity

Overview

2,3-Dibromo-6-fluorophenylacetonitrile (DBFPA) is an organic compound characterized by its molecular formula . This compound features bromine and fluorine substituents on a phenyl ring, along with a nitrile group, which contribute to its unique chemical properties and biological activity. The interactions of these functional groups with biological molecules make DBFPA a compound of interest in medicinal chemistry and biological research.

The biological activity of DBFPA is largely attributed to its ability to interact with various molecular targets through halogen bonding and hydrogen bonding mechanisms. The bromine and fluorine atoms can enhance the compound's lipophilicity, facilitating penetration into biological membranes. The nitrile group can participate in coordination with metal ions or form hydrogen bonds, influencing the reactivity and biological effects of the compound.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of DBFPA. In vitro evaluations have demonstrated that compounds similar to DBFPA exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 2.3 µM to 176.5 µM against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6n | A549 | 5.9 |

| 6n | SW-480 | 2.3 |

| 6n | MCF-7 | 5.65 |

| Cisplatin | A549 | 15.37 |

| Cisplatin | SW-480 | 16.1 |

| Cisplatin | MCF-7 | 3.2 |

The data indicates that DBFPA and its derivatives can induce apoptosis in cancer cells, particularly noted in the A549 cell line where a dose-dependent increase in apoptotic cells was observed .

Antimicrobial Activity

In addition to anticancer effects, DBFPA has been explored for its antimicrobial properties. Research indicates that compounds with similar structures may exhibit significant antimicrobial activity against various pathogens, although specific quantitative data for DBFPA remains limited. The mechanism likely involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of DBFPA derivatives on human cancer cell lines, revealing that certain modifications to the phenyl ring significantly enhanced biological activity. This underscores the importance of structural optimization in developing effective anticancer agents.

- Cell Cycle Analysis : Flow cytometric analysis demonstrated that treatment with DBFPA-related compounds led to cell cycle arrest in the S-phase in A549 cells, indicating a mechanism by which these compounds inhibit cancer cell proliferation .

Q & A

Q. What are the optimized synthetic routes for 2,3-dibromo-6-fluorophenylacetonitrile, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves halogenation of fluorophenylacetonitrile precursors. For example, bromination of 6-fluorophenylacetonitrile using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators like AIBN) can yield the dibromo derivative. Key parameters include temperature (40–60°C), solvent choice (e.g., CCl₄ or DMF), and stoichiometric ratios to avoid over-bromination .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of 2,3-dibromo-6-fluorophenylacetonitrile validated experimentally?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in a non-polar solvent (e.g., hexane). Refine using SHELXL (for small-molecule crystallography) to determine bond lengths, angles, and halogen/hydrogen bonding patterns .

- Spectroscopy : Confirm via and NMR (deuterated chloroform or DMSO-d₆) and FT-IR (C≡N stretch ~2250 cm⁻¹, C-Br ~600 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported halogen-bonding interactions for this compound?

- Methodological Answer : Conflicting data on Br···F or Br···N interactions can arise from polymorphism or solvent effects. Use high-resolution SC-XRD (e.g., synchrotron radiation) to compare multiple crystal forms. Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts. For ambiguous cases, computational modeling (DFT, MP2) can predict energetically favorable interactions .

Q. What experimental strategies mitigate side reactions during bromination of fluorinated phenylacetonitriles?

- Methodological Answer : Competing reactions (e.g., debromination, nitrile hydrolysis) are minimized by:

- Protecting groups : Temporarily block the nitrile with a trimethylsilyl group during bromination .

- Low-temperature radical initiation : Use UV light instead of thermal initiators to control reaction kinetics .

- In situ monitoring : Employ Raman spectroscopy to track Br₂ consumption and intermediate formation .

Q. How does fluorination at the 6-position influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances the electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura couplings. Compare reactivity with non-fluorinated analogs:

- Kinetic studies : Monitor Pd-catalyzed coupling (e.g., with phenylboronic acid) via GC-MS or NMR.

- Computational analysis : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites .

Q. What are the challenges in interpreting biological activity data for 2,3-dibromo-6-fluorophenylacetonitrile derivatives?

- Methodological Answer : Bioactivity contradictions (e.g., cytotoxicity vs. antiviral effects) may stem from:

- Metabolic instability : Assess using microsomal incubation (human liver microsomes) and LC-MS metabolite profiling .

- Off-target effects : Employ chemoproteomics (activity-based protein profiling) to identify unintended binding partners .

Data-Driven Research Tools

Q. Which computational tools are recommended for modeling halogen bonding in this compound?

- Methodological Answer :

- Software : Use Mercury (Cambridge Crystallographic Data Centre) for visualizing packing motifs and PLATON for validating geometry.

- Quantum mechanics : Perform DFT (B3LYP/def2-TZVP) in Gaussian 16 to calculate electrostatic potential surfaces and interaction energies .

Q. How to design a comparative study between 2,3-dibromo-6-fluorophenylacetonitrile and its chloro/iodo analogs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.